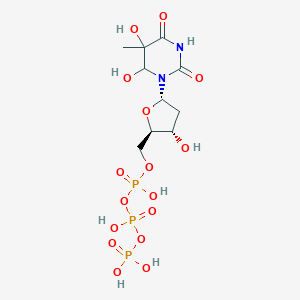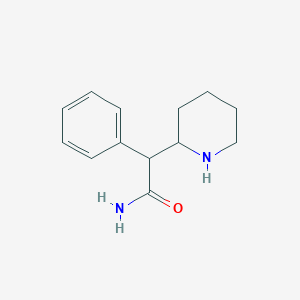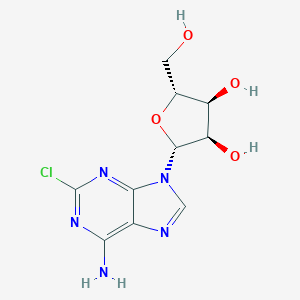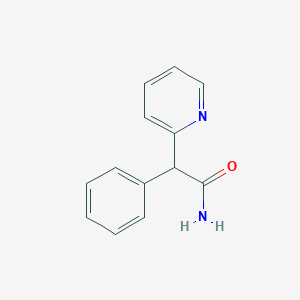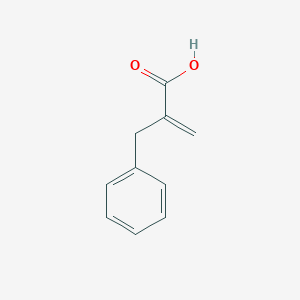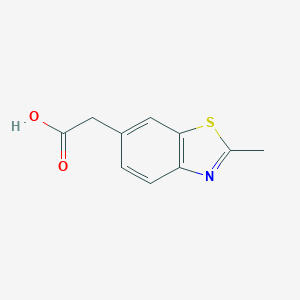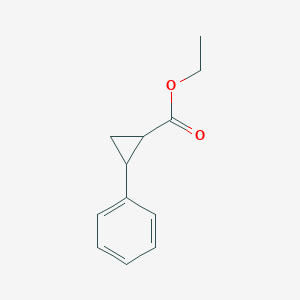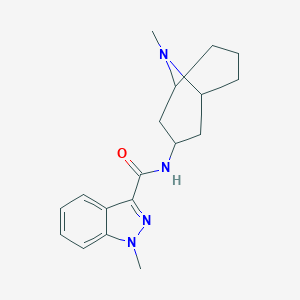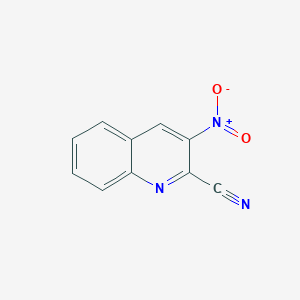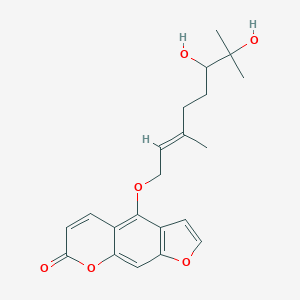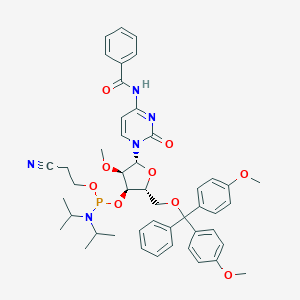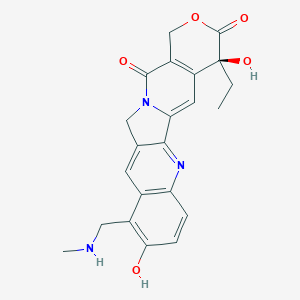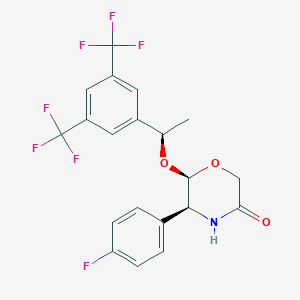
Aprepitant-M3 Metabolite
Overview
Description
Aprepitant-M3 Metabolite is an active metabolite of Aprepitant . It is a novel selective neurokinin-1 (NK-1) receptor antagonist . The molecular formula of Aprepitant-M3 Metabolite is C20H16F7NO3 .
Synthesis Analysis
The exact atomic-level mechanism of Aprepitant and its metabolites is determined using standard FT-IR spectrum analysis and molecular docking techniques . The formation of Aprepitant-CHEMS ion pair significantly increased the hydrophobicity of Aprepitant, allowing it to be completely embedded in the oil phase core to improve chemical stability .Molecular Structure Analysis
Using standard FT-IR spectrum analysis and molecular docking techniques, the exact atomic-level mechanism of Aprepitant and its metabolites is determined . FTIR spectrometry suggested the presence of intermolecular hydrogen bonds between the Aprepitant and polymer .Chemical Reactions Analysis
Aprepitant primarily undergoes CYP3A4-mediated metabolism, as well as minor metabolism mediated by CYP1A2 and CYP2C19 . About seven metabolites of Aprepitant have been identified in human plasma, which all retain weak pharmacological activity .Physical And Chemical Properties Analysis
Aprepitant is a basic compound with a pKa value of 9.7 within the pH range 2 to 12. The free base aqueous solubility (3–7 μg/mL) is very low over the pH range 2–10 . The compound has a logP value of 4.8 at pH 7.0 .Scientific Research Applications
1. Treatment of Cachexia in Cancer Patients
Aprepitant and its N-dealkylated metabolite (ND-AP) have been studied for their effects on cachexia status and clinical responses in head and neck cancer patients . The study found that cancer patients with a lower serum albumin and progressive cachectic condition had a higher plasma aprepitant level .
2. Prevention of Chemotherapy-Induced Nausea and Vomiting
Aprepitant is a highly selective antagonist of neurokinin-1 (NK1) receptor and is commonly used in combination with other drugs for the prevention of chemotherapy-induced nausea and vomiting . The plasma free ND-AP but not aprepitant was related to the antiemetic efficacy of oral aprepitant .
3. Interindividual Variation in Clinical Responses
Oral aprepitant has a large interindividual variation in clinical responses in advanced cancer . This variation is believed to be influenced by the plasma concentrations of aprepitant and its N-dealkylated metabolite .
4. Spectroscopic and Molecular Docking Investigations
The anticancer drugs aprepitant and capecitabine have been investigated using spectroscopic and molecular docking techniques . The exact atomic-level mechanism of aprepitant and capecitabine is determined by targeting the human NK1 substance P receptor and thymidine phosphatase proteins .
5. Bioavailability Issues
Aprepitant’s poor solubility causes bioavailability issues . A potent CYP3A4 is principally responsible for the metabolism of aprepitant, with CYP1A2 and CYP2C19 also playing a role .
6. Design of Innovative Anticancer Agents
The knowledge gained from the molecular docking investigations of aprepitant and capecitabine can be used to improve the mechanism of action, efficacy, and effectiveness of NK1 receptor antagonist drugs and anticancer medication, as well as to design innovative anticancer agents .
Safety And Hazards
properties
IUPAC Name |
(5S,6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F7NO3/c1-10(12-6-13(19(22,23)24)8-14(7-12)20(25,26)27)31-18-17(28-16(29)9-30-18)11-2-4-15(21)5-3-11/h2-8,10,17-18H,9H2,1H3,(H,28,29)/t10-,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISOBKKSNVFVOF-KTTLUUMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NC(=O)CO2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NC(=O)CO2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433021 | |
| Record name | Aprepitant-M3 Metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aprepitant-M3 Metabolite | |
CAS RN |
419574-04-2 | |
| Record name | (5S,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=419574-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-((1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-5-(4-fluorophenyl)3-morpholinone, (5S,6R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0419574042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aprepitant-M3 Metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-((1R)-1-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ETHOXY)-5-(4-FLUOROPHENYL)3-MORPHOLINONE, (5S,6R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9KBR6F84D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Losartan 3-[(nitrooxy)methyl]benzoate](/img/structure/B27277.png)
